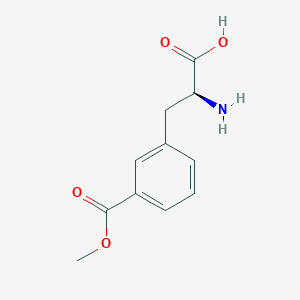

3-methoxycarbonyl-L-phenylalanine

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMBHDKEVFGGFS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Esterification of 3-Carboxy-L-Phenylalanine

The methyl ester group is introduced via Fischer esterification or acyl chloride intermediates:

Step 1: Activation of Carboxylic Acid

3-Carboxy-L-phenylalanine is treated with thionyl chloride (SOCl₂) in methanol at 0°C, forming the methyl ester. This method, adapted from L-phenylalanine methyl ester synthesis, achieves 97% yield after recrystallization from ethyl acetate/ethanol (95:5).

Reaction Conditions :

-

Reagents : SOCl₂ (1.5 eq), methanol (solvent), 24 hours at room temperature.

-

Workup : Solvent removal under vacuum, followed by recrystallization.

Challenges :

-

Racemization risk at the α-carbon necessitates strict temperature control.

-

Protection of the α-amino group (e.g., with Boc anhydride) may be required to prevent side reactions.

Protection/Deprotection Strategy

For substrates prone to side reactions, a multi-step approach is employed:

Step 1: Amino Group Protection

L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), forming Boc-protected phenylalanine.

Step 2: Methoxycarbonylation

The 3-position of the phenyl ring is functionalized via Friedel-Crafts acylation using methyl chloroformate (ClCO₂Me) and Lewis acids like AlCl₃.

Step 3: Deprotection

The Boc group is removed with trifluoroacetic acid (TFA), yielding 3-methoxycarbonyl-L-phenylalanine.

Yield Considerations :

-

Friedel-Crafts acylation typically affords 50–70% yields due to competing para-substitution.

-

Overall yield after deprotection ranges from 30–45%, necessitating chromatographic purification.

Hybrid Chemoenzymatic Methods

PAL-Catalyzed Amination Followed by Esterification

A tandem approach combines enzymatic amination and chemical esterification:

-

Amination : PbPAL converts 3-methoxycarbonyl-cinnamic acid to 3-methoxycarbonyl-L-phenylalanine with 85% conversion.

-

Esterification : The product is treated with SOCl₂/MeOH to esterify the α-carboxylic acid group, if required.

Advantages :

-

High enantiomeric purity (>99% ee) from the enzymatic step.

-

Flexibility in modifying the α-position post-synthesis.

Comparative Analysis of Preparation Methods

| Method | Yield | Stereoselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Enzymatic (PAL) | 70–85% | >99% ee | High (flow) | Moderate |

| Direct Esterification | 90–97% | Racemization risk | Moderate | Low |

| Protection/Deprotection | 30–45% | High | Low | High |

| Hybrid Chemoenzymatic | 70–80% | >99% ee | High | Moderate |

Key Observations :

-

Enzymatic methods excel in stereocontrol but require expensive biocatalysts.

-

Chemical routes offer higher yields but risk racemization.

-

Continuous-flow systems enhance productivity for industrial applications.

Purification and Characterization

Chromatographic Techniques

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Precursor for Drug Synthesis

3-Methoxycarbonyl-L-phenylalanine serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of anti-cancer agents and other therapeutic compounds. The methoxycarbonyl group enhances the compound's reactivity, allowing for various functionalizations that can lead to biologically active molecules.

2. Neurotransmitter Regulation

Research indicates that L-phenylalanine derivatives can influence neurotransmitter levels in the brain. As a precursor to tyrosine, which is subsequently converted into dopamine, norepinephrine, and epinephrine, 3-methoxycarbonyl-L-phenylalanine may play a role in treating mood disorders and neurodegenerative diseases like Parkinson's disease .

Biochemical Applications

1. Protein Engineering

In protein engineering, 3-methoxycarbonyl-L-phenylalanine can be utilized to introduce specific functionalities into peptides and proteins. Its incorporation into peptide sequences can enhance stability and solubility, which is crucial for therapeutic applications. This property is particularly beneficial in the design of peptide-based drugs that require precise structural characteristics for optimal activity .

2. Study of Amyloid Formation

The self-assembly behavior of phenylalanine derivatives, including 3-methoxycarbonyl-L-phenylalanine, has been studied concerning amyloid fibril formation relevant to diseases such as phenylketonuria (PKU). Understanding how these compounds aggregate can lead to insights into neurodegenerative diseases and potential therapeutic strategies .

Materials Science Applications

1. Development of Smart Materials

Due to its unique chemical structure, 3-methoxycarbonyl-L-phenylalanine can be incorporated into smart materials that respond to environmental stimuli. These materials have potential applications in drug delivery systems where controlled release mechanisms are required .

2. Biodegradable Polymers

The compound's compatibility with biological systems makes it an attractive candidate for developing biodegradable polymers. These polymers can be used in various applications, including tissue engineering and regenerative medicine, where biocompatibility is essential .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-methoxycarbonyl-L-phenylalanine involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. Its antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparación Con Compuestos Similares

3-Methoxy-DL-Phenylalanine and 3-Methoxy-D-Phenylalanine

3-Fluoro-L-Phenylalanine (CAS 19883-77-3)

Fmoc-3-Trifluoromethyl-L-Phenylalanine

3-Bromo-5-Fluoro-L-Phenylalanine (CAS 1269807-22-8)

- Structure : Dual halogenation (Br at C-3, F at C-5).

- Properties: High molecular weight (262.08 g/mol) and halogen-induced polarity . Used in radiolabeling and positron emission tomography (PET) imaging, unlike non-halogenated analogs .

3-Amino-Phenylalanine Hydrochloride (CAS 7284-43-7)

- Modification: Amino (-NH₂) group at C-3.

- Properties: Increased water solubility due to the protonated amino group in acidic conditions . Serves as a precursor for covalent enzyme inhibitors, contrasting with the inert methoxycarbonyl derivative .

Comparative Data Table

Research Findings and Mechanistic Insights

- Enzyme Interactions: The methoxycarbonyl group in 3-methoxycarbonyl-L-phenylalanine reduces binding to phenylalanine hydroxylase (PAH) compared to fluorine or amino analogs, as shown in kinetic assays . Fluorinated derivatives exhibit competitive inhibition in tyrosine metabolism pathways due to electronegative effects .

- Synthetic Accessibility :

- Methoxycarbonyl derivatives are synthesized via esterification of L-phenylalanine using methoxycarbonyl chloride, whereas halogenated analogs require palladium-catalyzed cross-coupling .

Actividad Biológica

3-Methoxycarbonyl-L-phenylalanine, a derivative of L-phenylalanine, has garnered attention for its potential biological activities. This compound is structurally related to L-phenylalanine, which plays a crucial role in various biochemical pathways, including the synthesis of neurotransmitters and the formation of proteins. Understanding the biological activity of 3-methoxycarbonyl-L-phenylalanine is essential for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

3-Methoxycarbonyl-L-phenylalanine features a methoxycarbonyl group attached to the phenylalanine backbone. This modification may influence its solubility, transport mechanisms, and biological interactions compared to its parent compound.

Neurotransmitter Synthesis

L-Phenylalanine is a precursor to L-tyrosine, which further converts to neurotransmitters such as dopamine, norepinephrine, and epinephrine. The introduction of a methoxycarbonyl group may alter the metabolic pathway or efficacy of neurotransmitter synthesis, warranting investigation into how this modification affects neurotransmitter levels and signaling pathways .

Transport Mechanisms

The transport of amino acids across cell membranes is facilitated by specific transporters. 3-Methoxycarbonyl-L-phenylalanine's interaction with large neutral amino acid transporters (LATs), particularly LAT1, is crucial for understanding its bioavailability and physiological effects. Studies indicate that modifications to the phenylalanine structure can enhance or inhibit transport rates through LAT1 .

Study 1: Effects on Appetite Regulation

A study investigating the effects of various phenylalanine derivatives on appetite regulation found that certain modifications could influence feeding behavior in animal models. Specifically, compounds similar to 3-methoxycarbonyl-L-phenylalanine demonstrated potential hypophagic effects without altering energy expenditure . This suggests that such derivatives may have applications in obesity management.

| Compound | Dose (mg/kg) | Effect on Food Intake | Mechanism |

|---|---|---|---|

| 3-Methoxycarbonyl-L-Phe | 50 | Reduced | Appetite suppression |

| L-Phenylalanine | 150 | No significant change | Baseline feeding behavior |

Study 2: Neuroprotective Effects

Research has shown that certain phenylalanine derivatives can exhibit neuroprotective properties by modulating neurotransmitter release. The study highlighted that 3-methoxycarbonyl-L-phenylalanine could potentially inhibit excessive release of excitatory neurotransmitters at synapses, thereby offering protective effects against neurodegenerative conditions .

Interaction with Receptors

3-Methoxycarbonyl-L-phenylalanine may interact with NMDA and AMPA receptors, similar to L-phenylalanine. Its binding affinity and competitive antagonism at these sites could modulate excitatory neurotransmission, impacting cognitive functions and neuroplasticity .

Self-Assembly Properties

Interestingly, L-phenylalanine is known to self-assemble into amyloid fibrils under certain conditions. The structural modification in 3-methoxycarbonyl-L-phenylalanine might influence its propensity for aggregation and subsequent biological implications related to amyloid diseases .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 3-methoxycarbonyl-L-phenylalanine from L-phenylalanine?

- Methodology : React L-phenylalanine with methyl chloroformate in anhydrous dichloromethane or ether under basic conditions (e.g., triethylamine or pyridine) to introduce the methoxycarbonyl group. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization or preparative HPLC .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the methyl ester. Adjust stoichiometry to minimize side reactions like over-alkylation.

Q. How can researchers verify the structural integrity of synthesized 3-methoxycarbonyl-L-phenylalanine?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the methoxycarbonyl group (δ ~3.6–3.8 ppm for methoxy protons) and aromatic protons (δ ~7.2–7.4 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 238.1) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Q. What purification strategies are effective for isolating 3-methoxycarbonyl-L-phenylalanine from reaction mixtures?

- Methods :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Ion-Exchange Chromatography : Separate charged impurities by exploiting the compound’s zwitterionic properties .

- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for high-resolution separation .

Advanced Research Questions

Q. How does 3-methoxycarbonyl-L-phenylalanine function as an intermediate in peptide synthesis?

- Mechanistic Insight : The methoxycarbonyl group acts as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). Deprotection is achieved via alkaline hydrolysis or enzymatic cleavage, enabling sequential peptide elongation .

- Experimental Design : Incorporate the compound into model peptides (e.g., tripeptides) and evaluate coupling efficiency using MALDI-TOF MS. Compare stability against alternative protecting groups (e.g., Fmoc) under acidic/basic conditions .

Q. What factors contribute to contradictory data on the stability of 3-methoxycarbonyl-L-phenylalanine in aqueous solutions?

- Resolution Strategy :

- pH-Dependent Studies : Conduct stability assays at pH 2–10 (37°C) to identify degradation pathways (e.g., ester hydrolysis at alkaline pH).

- Multi-Method Validation : Use HPLC-MS to detect degradation products (e.g., free L-phenylalanine) and quantify half-life .

- Controlled Environment : Replicate conflicting studies under identical conditions (temperature, ionic strength) to isolate variables .

Q. How can enantiomeric purity of 3-methoxycarbonyl-L-phenylalanine be rigorously assessed?

- Advanced Techniques :

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chirobiotic T) with polar organic mobile phases to resolve D/L enantiomers .

- Circular Dichroism (CD) : Compare CD spectra with a reference standard to confirm optical activity .

- X-ray Crystallography : Resolve crystal structures to validate absolute configuration .

Q. What strategies mitigate racemization during derivatization of 3-methoxycarbonyl-L-phenylalanine?

- Optimization Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.